molecular formula C8H10BrNO2S B3249643 ethyl 2-(2-bromo-5-methyl-1,3-thiazol-4-yl)acetate CAS No. 1955524-08-9

ethyl 2-(2-bromo-5-methyl-1,3-thiazol-4-yl)acetate

Cat. No.: B3249643
CAS No.: 1955524-08-9
M. Wt: 264.14
InChI Key: XVMVXJBBUWTRJC-UHFFFAOYSA-N
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Description

Ethyl 2-(2-bromo-5-methyl-1,3-thiazol-4-yl)acetate (CAS: 1955548-41-0) is a brominated thiazole derivative with a molecular formula of C₉H₁₁BrNO₂S and a molecular weight of 285.16 g/mol . The compound features a 1,3-thiazole ring substituted with a bromine atom at position 2, a methyl group at position 5, and an ethyl acetate group at position 4 (Figure 1). This structure is pivotal in medicinal chemistry, serving as a precursor for synthesizing bioactive heterocycles, though its direct biological activity remains understudied in the provided evidence .

Properties

IUPAC Name

ethyl 2-(2-bromo-5-methyl-1,3-thiazol-4-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO2S/c1-3-12-7(11)4-6-5(2)13-8(9)10-6/h3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVMVXJBBUWTRJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(SC(=N1)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2-bromo-5-methyl-1,3-thiazol-4-yl)acetate typically involves the reaction of ethyl 4-bromo-3-oxopentanoate with thiourea in ethanol. The reaction proceeds through the formation of an intermediate ester compound, which then undergoes cyclization to form the thiazole ring . The reaction conditions generally include refluxing the mixture in ethanol for several hours, followed by purification through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, industrial production may involve the use of alternative solvents and catalysts to optimize the reaction conditions and reduce costs .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-bromo-5-methyl-1,3-thiazol-4-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products Formed

    Nucleophilic Substitution: Formation of substituted thiazole derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

    Hydrolysis: Formation of carboxylic acids.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, ethyl 2-(2-bromo-5-methyl-1,3-thiazol-4-yl)acetate serves as a versatile building block for the synthesis of more complex molecules. Its ability to undergo various chemical reactions—including substitution, oxidation, and reduction—makes it valuable for creating derivatives with tailored properties .

Reaction TypeDescriptionCommon Reagents
SubstitutionReplacement of bromine with nucleophilesAmines, thiols
OxidationModification of the thiazole ringHydrogen peroxide, KMnO4
ReductionFormation of different derivativesLiAlH4, NaBH4

Biology

Research into the biological activities of this compound has revealed potential antimicrobial and anticancer properties. Studies have suggested that the thiazole moiety can interact with various biological targets, modulating enzyme activity and influencing cell signaling pathways .

Case Study: Antimicrobial Activity
A study investigating thiazole derivatives found that compounds similar to this compound exhibited significant antibacterial activity against various pathogens. The presence of bromine enhances this activity by facilitating interactions with bacterial enzymes .

Medicine

This compound is being explored for its potential in drug development. Its structural features suggest it could serve as a lead compound for new therapeutic agents targeting specific diseases .

Potential Therapeutic Applications:

  • Anticancer agents
  • Antimicrobial drugs

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals. Its unique reactivity allows for the development of novel formulations that can enhance product efficacy .

Mechanism of Action

The mechanism of action of ethyl 2-(2-bromo-5-methyl-1,3-thiazol-4-yl)acetate involves its interaction with biological targets such as enzymes and receptors. The thiazole ring can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions with the active sites of enzymes or receptors. This can lead to the modulation of biochemical pathways, inhibition of enzyme activities, or activation of receptors . The bromo group and ester functionality can also contribute to the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Thiazole Acetates

Ethyl 2-(2-Amino-1,3-thiazol-4-yl)acetate
  • Structure: Differs by replacing the bromine at position 2 with an amino group (-NH₂).
  • Synthesis: Prepared via hydrazine hydrate treatment of ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate in methanol .
  • Applications : Intermediate for antimicrobial bi-heterocyclic propanamides (e.g., compounds 7a-l in ) .
Ethyl 2-(2-Iodo-1,3-thiazol-4-yl)acetate
  • Structure : Bromine replaced with iodine (higher atomic weight, distinct reactivity).
  • Properties : Molecular weight 311.12 g/mol (vs. 285.16 for bromo analog). Iodo-substituted derivatives are often used in radiopharmaceuticals due to iodine’s isotopic versatility .
Methyl 2-(2-Bromo-5-methyl-1,3-thiazol-4-yl)acetate
  • Structure : Ethyl ester replaced with methyl, reducing lipophilicity.
  • Exact Mass: 248.9883 g/mol (calculated for C₈H₉BrNO₂S) .

Bromophenyl and Heterocyclic Acetates

Methyl 2-(4-Bromophenyl)acetate
  • Structure : Aromatic benzene ring with bromine at para position instead of thiazole.
  • Synthesis: Produced via refluxing 4-bromophenylacetic acid with methanol and sulfuric acid .
  • Applications : Precursor for antimicrobial oxadiazoles and triazoles (e.g., compound 5 in ) .
Ethyl (2-Phenyl-1,3-thiazol-4-yl)acetate
  • Structure : Thiazole ring substituted with phenyl at position 2.
  • Synthesis: Derived from benzothioamide and ethyl 4-bromo-3-oxobutanoate in ethanol .
  • Molecular Formula: C₁₃H₁₃NO₂S (higher molecular weight due to phenyl group) .
Table 1: Key Properties of this compound and Analogs
Compound Name Substituents (Thiazole Positions) Molecular Weight (g/mol) Key Applications
Ethyl 2-(2-Bromo-5-methyl-thiazol-4-yl)acetate 2-Br, 5-Me, 4-EtOCOCH₂ 285.16 R&D intermediate
Ethyl 2-(2-Amino-thiazol-4-yl)acetate 2-NH₂, 4-EtOCOCH₂ 201.25 Antimicrobial precursor
Ethyl 2-(2-Iodo-thiazol-4-yl)acetate 2-I, 4-EtOCOCH₂ 311.12 Radiopharmaceutical synthesis
Methyl 2-(4-Bromophenyl)acetate Benzene ring (4-Br) 229.07 Antimicrobial oxadiazole precursor

Biological Activity

Ethyl 2-(2-bromo-5-methyl-1,3-thiazol-4-yl)acetate is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a thiazole ring, which is known for its diverse pharmacological properties, including antimicrobial and anticancer effects. This article provides an overview of the biological activity, mechanisms of action, and research findings associated with this compound.

Chemical Structure and Properties

  • Molecular Formula : C₇H₈BrN₁O₂S
  • Molecular Weight : Approximately 292.05 g/mol
  • Structural Features : The compound contains a thiazole ring with a bromine substituent and an ethyl ester functional group, enhancing its reactivity and biological activity.

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Enzyme Interaction : The thiazole ring can interact with enzymes, modulating their activity through competitive inhibition or allosteric effects. This interaction is crucial for its potential as an enzyme inhibitor.
  • Halogen Bonding : The presence of the bromine atom allows for unique halogen bonding interactions, which can influence the compound's binding affinity to biological targets.
  • Biochemical Pathways : this compound has been shown to affect multiple biochemical pathways, suggesting a broad spectrum of action against various cellular processes.

Antimicrobial Properties

Thiazole derivatives are often associated with significant antimicrobial activity. This compound has been investigated for its potential to combat microbial infections:

  • Antibacterial Activity : Studies indicate that this compound exhibits notable antibacterial properties against various strains of bacteria.
  • Antifungal Activity : Preliminary research suggests effectiveness against certain fungal pathogens.

Anticancer Activity

Research has highlighted the anticancer potential of this compound:

  • Cell Line Studies : In vitro studies have demonstrated cytotoxic effects against cancer cell lines, indicating potential as an anticancer agent. The compound's structure allows it to interfere with cancer cell proliferation and induce apoptosis .
Compound IC50 (µg/mL) Cell Line Tested
This compound<10A431 (human epidermoid carcinoma)
Reference Drug (Doxorubicin)0.5A431

Neuroprotective Effects

Recent studies suggest that thiazole derivatives may exhibit neuroprotective properties. This compound has been evaluated for its ability to protect neuronal cells from oxidative stress and apoptosis .

Case Studies and Research Findings

Several studies have contributed to understanding the biological activities of this compound:

  • Anticonvulsant Activity : In animal models, thiazole derivatives have shown significant anticonvulsant action, suggesting that this compound may also possess similar properties .
  • Cytotoxicity in Cancer Models : A study demonstrated that compounds with similar structures exhibited IC50 values significantly lower than standard treatments like ethosuximide and sodium valproate in various cancer models .
  • Mechanistic Studies : Research focusing on the molecular interactions revealed that modifications in the thiazole structure could lead to enhanced potency against specific targets such as mitotic kinesins in cancer cells .

Q & A

Basic: What are standard synthetic routes for ethyl 2-(2-bromo-5-methyl-1,3-thiazol-4-yl)acetate?

The compound is typically synthesized via nucleophilic substitution or cyclization reactions. A common approach involves refluxing brominated precursors with thioamides in ethanol. For example, ethyl 4-bromo-3-oxobutanoate reacts with substituted thioamides to form thiazole cores . Optimization includes adjusting molar ratios (e.g., 1:1 reagent stoichiometry), reflux duration (1–3 hours), and purification via ether extraction or sodium sulfate drying .

Basic: Which spectroscopic techniques confirm the structure of this compound?

  • NMR : The thiazole proton (H-4) resonates at δ 6.8–7.2 ppm, while the methyl group (C-5) appears as a singlet at δ 2.3–2.5 ppm. The ethyl acetate moiety shows characteristic triplets (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for CH₂) .
  • IR : Strong C=O stretch (~1740 cm⁻¹) and C-Br absorption (~600 cm⁻¹) .
  • X-ray crystallography : Resolves bromine and methyl positioning; SHELX programs refine crystal structures .

Advanced: How can researchers resolve NMR data contradictions in derivatives?

Contradictions arise from tautomerism or solvent effects. Strategies include:

  • Variable Temperature NMR : Identifies dynamic equilibria (e.g., keto-enol tautomers).
  • 2D NMR (COSY, HSQC) : Assigns overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings .
  • Crystallographic validation : Cross-references spectral data with X-ray structures to confirm substituent positions .

Advanced: What strategies enhance biological activity via structural modifications?

  • Substituent variation : Introducing electron-withdrawing groups (e.g., NO₂) at C-5 increases electrophilicity, enhancing enzyme inhibition .
  • Hybridization : Attaching triazole or oxadiazole rings improves pharmacokinetics (e.g., hydrazide derivatives in show urease inhibition) .
  • ADMET modeling : SwissADME predicts bioavailability; bromine improves blood-brain barrier penetration but may increase toxicity .

Basic: What purification methods are effective post-synthesis?

  • Liquid-liquid extraction : Separates products from unreacted reagents using ethyl acetate/water .
  • Column chromatography : Silica gel with hexane:ethyl acetate (4:1) resolves byproducts .
  • Recrystallization : Ethanol or methanol yields high-purity crystals .

Advanced: How do computational methods predict target interactions?

  • Molecular docking (AutoDock Vina) : Simulates binding to enzymes (e.g., tyrosinase or urease). Bromine’s steric bulk may block active sites .
  • MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories .
  • QSAR models : Correlate substituent electronegativity with IC₅₀ values .

Basic: What safety precautions are required for handling brominated thiazoles?

  • PPE : Gloves, goggles, and fume hoods mitigate exposure to irritants .
  • Waste disposal : Halogenated waste containers for brominated byproducts.
  • Ventilation : Prevents inhalation during reflux .

Advanced: What crystallographic challenges arise with brominated thiazoles?

  • Disorder : Bromine’s high electron density causes diffraction artifacts. Anisotropic refinement in SHELXL resolves this .
  • Twinned crystals : Use TWINLAW to identify twin domains in low-symmetry space groups .

Basic: How is the acetate group functionalized for further reactivity?

  • Hydrazide formation : React with hydrazine hydrate in methanol (2–3 hours reflux) to form nucleophilic intermediates .
  • Ester hydrolysis : NaOH/EtOH yields carboxylic acids for coupling reactions .

Advanced: How are reaction mechanisms analyzed for byproduct formation?

  • LC-MS : Identifies intermediates (e.g., thiol byproducts in ) .
  • Kinetic studies : Pseudo-first-order rate constants reveal competing pathways (e.g., SN2 vs. elimination) .
  • DFT calculations : Predict energy barriers for bromine displacement vs. ring-opening .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 2-(2-bromo-5-methyl-1,3-thiazol-4-yl)acetate
Reactant of Route 2
Reactant of Route 2
ethyl 2-(2-bromo-5-methyl-1,3-thiazol-4-yl)acetate

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